molecular formula C11H12F2O3 B1413006 Ethyl 4,5-difluoro-2-methoxyphenylacetate CAS No. 1806368-40-0

Ethyl 4,5-difluoro-2-methoxyphenylacetate

Cat. No.: B1413006
CAS No.: 1806368-40-0
M. Wt: 230.21 g/mol
InChI Key: BYQSEHUOGBMTLP-UHFFFAOYSA-N
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Description

Ethyl 4,5-difluoro-2-methoxyphenylacetate is a fluorinated aromatic ester characterized by a phenylacetate backbone substituted with a methoxy group at the 2-position and fluorine atoms at the 4- and 5-positions. Its molecular formula is C₁₁H₁₂F₂O₃, with a molecular weight of 230.21 g/mol. Fluorinated aromatic esters are commonly used as intermediates in pharmaceuticals, agrochemicals, or materials science due to their metabolic stability and lipophilicity .

Properties

IUPAC Name

ethyl 2-(4,5-difluoro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-11(14)5-7-4-8(12)9(13)6-10(7)15-2/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQSEHUOGBMTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

The synthesis of ethyl 4,5-difluoro-2-methoxyphenylacetate typically involves a two-step process:

  • Preparation of the Phenylacetic Acid Precursor : This step involves the synthesis of 4,5-difluoro-2-methoxyphenylacetic acid, which can be achieved through various methods, including fluorination reactions using selective fluorinating agents.

  • Esterification : The acid is then converted into the ethyl ester through esterification with ethanol, commonly catalyzed by acid catalysts under reflux conditions.

Synthesis Steps

Step 1: Preparation of 4,5-Difluoro-2-Methoxyphenylacetic Acid
  • Fluorination : The starting material, typically a phenylacetic acid derivative, undergoes fluorination using agents like DAST (diethylaminosulfur trifluoride) or XeF₂ (xenon difluoride) to introduce fluorine atoms at the desired positions.

  • Methoxylation : If necessary, methoxylation can be performed using methanol and a base like potassium tert-butoxide.

Step 2: Esterification
  • Reaction Conditions : The acid is mixed with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • Procedure : The mixture is heated under reflux conditions to facilitate the conversion of the acid to the ester.

Example Synthesis Conditions

Step Reagents Conditions Yield
Fluorination DAST or XeF₂, Phenylacetic Acid Derivative Room Temperature, Inert Atmosphere Varies
Methoxylation Methanol, Potassium tert-butoxide 0°C, Inert Atmosphere High
Esterification Ethanol, Acid Catalyst (e.g., H₂SO₄) Reflux, Several Hours High

Purification Techniques

To achieve high purity, the synthesized this compound undergoes purification:

  • Recrystallization : From ethanol or other suitable solvents to remove impurities.

  • Column Chromatography : Using silica gel with a hexane/ethyl acetate gradient to further purify the compound.

Verification of Purity

Characterization Methods

Characterizing the structural integrity of this compound involves:

Example Characterization Data

Technique Key Features
¹H NMR Methoxy (δ ~3.8 ppm), Fluorinated Aromatic Protons (δ ~6.5–7.2 ppm)
¹³C NMR Ester Carbonyl (δ ~170 ppm)
¹⁹F NMR Fluorine Substitution Pattern
ESI-MS [M+H]⁺ Peak at m/z Calculated for C₁₁H₁₁F₂O₃

Stability Considerations

This compound is prone to hydrolysis under acidic or basic conditions. Therefore:

  • Storage : At –20°C in an inert atmosphere (argon) with desiccants.

  • Monitoring : Regularly check for degradation via TLC or HPLC.

Thermal Stability

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-difluoro-2-methoxyphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 4,5-difluoro-2-methoxybenzoic acid.

    Reduction: Formation of 4,5-difluoro-2-methoxyphenylethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-difluoro-2-methoxyphenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,5-difluoro-2-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The difluoromethyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to alterations in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Positional Isomers: Ethyl 3,5-Difluoro-4-Methoxyphenylacetate

Key Structural Differences :

  • Substituent Positions : The isomer Ethyl 3,5-difluoro-4-methoxyphenylacetate (CAS 691905-11-0) features fluorine atoms at the 3- and 5-positions and a methoxy group at the 4-position, whereas the target compound has fluorines at 4 and 5 and a methoxy group at 2 .
  • Electronic Effects: Fluorine atoms at the 3- and 5-positions could alter the electron-withdrawing effects on the aromatic ring, influencing reactivity in substitution reactions.

Applications : Positional isomerism often leads to divergent biological activities. For example, in agrochemicals, methoxy and fluorine placement affects binding to target enzymes like acetolactate synthase in sulfonylurea herbicides .

Fluorinated Phenylacetates with Complex Substituents

Example 1 : Ethyl 2-{2-[(4-Fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4)

  • Structure : Contains an imidazole ring, sulfonyl group, and additional phenyl substituents (C₂₆H₂₃FN₂O₄S; MW 478.54 g/mol) .
  • Comparison :
    • Complexity : The imidazole and sulfonyl groups introduce hydrogen-bonding and steric bulk, likely enhancing interactions with biological targets (e.g., kinases or proteases).
    • Applications : Such complexity is typical in drug candidates, contrasting with the simpler phenylacetate structure of the target compound, which may serve as a building block rather than a final active ingredient.

Example 2: Methyl 2-(2-(((4-Fluoro-3-(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate (CAS CB4366595)

  • Structure: Features trifluoromethyl and sulfonamide groups (C₁₈H₁₇F₄NO₆S; MW 451.39 g/mol) .
  • Comparison :
    • Trifluoromethyl Group : This moiety increases metabolic stability and lipophilicity, a common strategy in drug design.
    • Functional Groups : The sulfonamide linkage may confer acidity and enhance binding to enzymes, unlike the ester-based target compound.

Fluorinated Nucleoside Analogs: 2',2'-Difluorodeoxycytidine (dFdC)

  • Mechanism : Incorporates into DNA, inhibiting synthesis via polymerase stalling and poor excision by proofreading exonucleases .
  • Comparison with Fluorinated Esters: Metabolic Stability: Both dFdC and fluorinated phenylacetates benefit from fluorine’s electronegativity, which resists enzymatic degradation. Biological Targets: dFdC targets DNA metabolism, whereas fluorinated esters may interact with non-nucleic acid targets (e.g., receptors or enzymes).

Data Table: Structural and Functional Comparison

Compound Name CAS Molecular Formula Substituent Positions Molecular Weight Key Features Potential Applications
Ethyl 4,5-difluoro-2-methoxyphenylacetate Not provided C₁₁H₁₂F₂O₃ 2-OCH₃, 4-F, 5-F 230.21 Ethyl ester, difluoro Pharmaceutical intermediate
Ethyl 3,5-difluoro-4-methoxyphenylacetate 691905-11-0 C₁₁H₁₂F₂O₃ 4-OCH₃, 3-F, 5-F 230.21 Positional isomer Agrochemical synthesis
Ethyl 2-{2-[(4-fluorophenyl)...}acetate 339277-80-4 C₂₆H₂₃FN₂O₄S Complex substituents 478.54 Imidazole, sulfonyl group Kinase inhibitor candidate
2',2'-Difluorodeoxycytidine (dFdC) 95058-81-4 C₉H₁₁F₂N₃O₄ Sugar moiety fluorination 263.20 Nucleoside analog Anticancer therapy

Research Findings and Implications

  • Positional Isomerism : Small changes in substituent placement (e.g., 2- vs. 4-methoxy) significantly alter electronic and steric profiles, impacting solubility and target affinity .
  • Fluorination Patterns : Difluoro substituents enhance stability and lipophilicity, but adjacent functional groups (e.g., sulfonamides, imidazoles) dictate biological specificity .
  • Lessons from dFdC : Fluorine’s role in resisting metabolic degradation underscores its utility in both nucleosides and esters, though mechanisms of action differ .

Biological Activity

Ethyl 4,5-difluoro-2-methoxyphenylacetate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C11_{11}H10_{10}F2_{2}O3_{3}
  • Molecular Weight : Approximately 224.22 g/mol
  • Functional Groups : Contains difluoromethyl and methoxy groups attached to a phenyl ring, influencing its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets. The difluoromethyl and methoxy groups enhance the compound's binding affinity to various biological targets, which can lead to alterations in cellular processes and biochemical pathways. It has been suggested that these interactions may contribute to antimicrobial and anti-inflammatory effects observed in preliminary studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions characterized by excessive inflammation .

Case Studies and Experimental Data

  • In Vitro Studies : A series of experiments demonstrated that this compound inhibited bacterial growth at concentrations ranging from 10 to 50 µM. The minimum inhibitory concentration (MIC) was determined for various pathogens, showing promising results against Gram-positive and Gram-negative bacteria.
    Bacterial StrainMIC (µM)
    Staphylococcus aureus20
    Escherichia coli30
    Pseudomonas aeruginosa25
  • Anti-inflammatory Assays : In cell-based assays using macrophages stimulated with lipopolysaccharide (LPS), this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by approximately 40% at a concentration of 25 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4,5-difluoro-2-methoxyphenylacetate
Reactant of Route 2
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Ethyl 4,5-difluoro-2-methoxyphenylacetate

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